3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid
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Overview
Description
3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid is a complex organic compound that features a galactopyranosyl moiety linked to a propionoic acid via a thioether bond. This compound is notable for its applications in various fields, including organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid typically involves the acetylation of D-galactose followed by bromination to form 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide . This intermediate is then reacted with a thiol compound to introduce the thioether linkage . The final step involves the coupling of this intermediate with propionoic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Serves as a probe for studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid involves its interaction with specific molecular targets. The galactopyranosyl moiety can bind to carbohydrate-recognizing proteins, influencing various biochemical pathways. The thioether linkage provides stability and resistance to enzymatic degradation .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide: Used in similar synthetic applications but lacks the thioether linkage.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate: Another acetylated sugar derivative with different functional properties.
Uniqueness
3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This feature enhances its stability and broadens its range of applications compared to similar compounds .
Properties
Molecular Formula |
C17H24O11S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-[3,4-diacetyl-5-acetyloxy-6-(acetyloxymethyl)-3,4-dihydroxyoxan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C17H24O11S/c1-8(18)16(24)14(27-11(4)21)12(7-26-10(3)20)28-15(17(16,25)9(2)19)29-6-5-13(22)23/h12,14-15,24-25H,5-7H2,1-4H3,(H,22,23) |
InChI Key |
WEPDGKDUHDSZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(C(OC(C1(C(=O)C)O)SCCC(=O)O)COC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
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